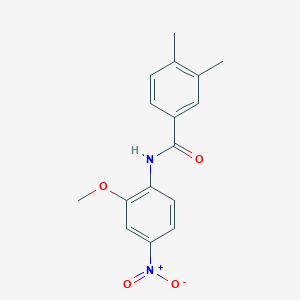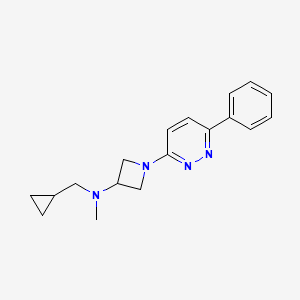
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. Additionally, it has been shown to bind to specific receptors in the brain, which are involved in the formation of beta-amyloid plaques in Alzheimer's disease and the degeneration of dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine has been found to have various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of specific enzymes and receptors, which are involved in the growth and survival of cancer cells, the formation of beta-amyloid plaques in Alzheimer's disease, and the degeneration of dopaminergic neurons in Parkinson's disease. Additionally, it has been found to have neuroprotective effects and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize and has shown promising results in various preclinical studies. However, its efficacy and safety in humans are still unknown, and further studies are needed to determine its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine. One potential direction is the investigation of its efficacy and safety in humans. Additionally, further studies are needed to determine its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the development of novel derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine involves the reaction of 6-phenylpyridazin-3-amine with N-(cyclopropylmethyl)azetidine-3-methanol in the presence of a catalyst. This process results in the formation of the desired compound in high yield and purity.
Applications De Recherche Scientifique
N-(Cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine has been extensively studied for its potential applications in drug development. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and reduce the formation of beta-amyloid plaques in Alzheimer's disease. Additionally, it has been shown to have neuroprotective effects in Parkinson's disease.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-21(11-14-7-8-14)16-12-22(13-16)18-10-9-17(19-20-18)15-5-3-2-4-6-15/h2-6,9-10,14,16H,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTISWNSJPNJEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2CN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine](/img/structure/B3003117.png)
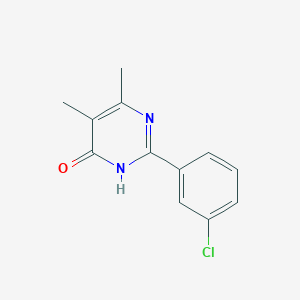
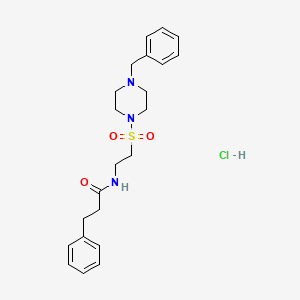
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3003122.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B3003124.png)
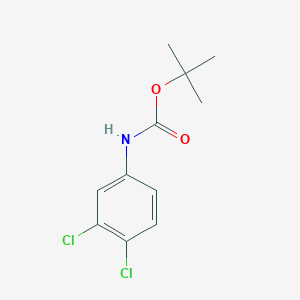

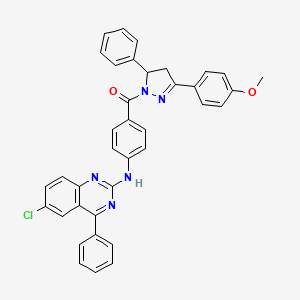
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3003132.png)

![3-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3003135.png)
